Senazodan hydrochloride

Cardiovascular Pharmacology Inotropic Agents Calcium Sensitization

Senazodan hydrochloride (also designated MCI-154) is a small-molecule cardiotonic agent belonging to the pyridazinone chemical class. It exhibits a dual pharmacological profile characterized by two distinct but complementary mechanisms: sensitization of cardiac myofilaments to calcium ions (Ca²⁺) and selective inhibition of phosphodiesterase 3 (PDE3).

Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
CAS No. 98326-33-1
Cat. No. B1681731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenazodan hydrochloride
CAS98326-33-1
Synonyms6-(4-(4'-pyridyl)aminophenyl)-4,5-dihydro-3(2H)-pyridazinone hydrochloride
MCI 154
MCI-154
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl
InChIInChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H
InChIKeyNYQCKFLLTCINSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Senazodan Hydrochloride (MCI-154) CAS 98326-33-1: A Dual-Action Ca²⁺ Sensitizer and PDE3 Inhibitor for Cardiovascular Research


Senazodan hydrochloride (also designated MCI-154) is a small-molecule cardiotonic agent belonging to the pyridazinone chemical class. It exhibits a dual pharmacological profile characterized by two distinct but complementary mechanisms: sensitization of cardiac myofilaments to calcium ions (Ca²⁺) and selective inhibition of phosphodiesterase 3 (PDE3) [1]. The usage of the International Nonproprietary Name (INN) stem '-dan' classifies this compound as a cardiac stimulant and specifically a pimobendan derivative [2]. The hydrochloride salt form, identified by CAS 98326-33-1, is the primary reference standard utilized in preclinical research studies and chemical procurement for investigating novel mechanisms in the treatment of heart failure and related cardiovascular pathologies [1].

Why Procurement of Senazodan Hydrochloride (MCI-154) Is Not Interchangeable with Standard PDE3 Inhibitors


In both academic research and industrial development settings, the interchangeability of Senazodan hydrochloride with other PDE3 inhibitors (e.g., milrinone) or Ca²⁺ sensitizers (e.g., pimobendan) is invalid. The compound's pharmacological profile is not a simple additive combination but a unique, quantifiable synergy that dictates distinct functional outcomes [1]. Specifically, its Ca²⁺-sensitizing action directly enhances myofilament response without the proportional increase in intracellular calcium transients required by pure PDE3 inhibitors, which mitigates the risk of calcium overload and associated arrhythmias [2]. Furthermore, its unique ability to enhance maximum tension development and reverse acidosis-induced contractile failure—a feature absent in closely related analogs—makes generic substitution scientifically unsound for models of ischemia or advanced contractile dysfunction [3][4].

Quantitative Comparator Evidence for Senazodan Hydrochloride (CAS 98326-33-1) Versus Milrinone, Pimobendan, and Amrinone


Superior Inotropic Potency in Perfused Heart Models vs. Milrinone and Pimobendan

Senazodan hydrochloride (MCI-154) exhibits significantly greater inotropic potency compared to the PDE3 inhibitor milrinone and the Ca²⁺ sensitizer pimobendan in isolated perfused guinea pig hearts. Its EC50 for increasing left ventricular contractility (+dP/dt) is markedly lower, indicating a higher potency on a molar basis [1]. This translates to achieving equivalent contractile force at substantially lower concentrations, which may translate to a wider therapeutic window in preclinical models of heart failure.

Cardiovascular Pharmacology Inotropic Agents Calcium Sensitization

PDE3 Isozyme Selectivity Profile: Clean Selectivity vs. Milrinone's Dual PDE3/IV Inhibition

In studies examining PDE isozyme inhibition, Senazodan hydrochloride (MCI-154) demonstrates a cleaner selectivity profile for PDE3 compared to the clinical standard milrinone [1]. MCI-154 selectively inhibits PDE3 (IC50 = 3.8 µM) while sparing PDE I, II, and IV at concentrations up to 100-1000 µM. In contrast, milrinone is classified as a dual PDE3/IV-selective inhibitor [1]. This difference in PDE isozyme selectivity is a key differentiator for researchers investigating pure PDE3-mediated pathways or seeking to avoid the confounding effects of PDE4 inhibition.

Phosphodiesterase PDE3 Selectivity Cyclic AMP

Unique Enhancement of Maximum Tension: A Mechanistic Differentiator from Pimobendan

A critical mechanistic distinction of Senazodan hydrochloride (MCI-154) is its ability to enhance the maximum Ca²⁺-activated tension in skinned cardiac muscle fibers [1]. At saturating calcium concentrations (pCa 4.4), MCI-154 increased the maximum tension developed by the contractile apparatus, a property not shared by other Ca²⁺ sensitizers such as pimobendan, sulmazole, or adibendan [1]. This finding suggests a unique interaction with the actin-myosin cross-bridge cycle independent of troponin-C calcium affinity, providing a mechanistically distinct tool for studying the upper limits of cardiac contractile performance.

Cardiac Muscle Mechanics Calcium Sensitization Myofilament Activation

Functional Superiority in Ischemic Myocardium: Attenuation of Acidosis and Contractile Failure

In a canine model of regional myocardial ischemia, Senazodan hydrochloride (MCI-154) provided functional benefits not observed with other inotropes [1]. While dobutamine, milrinone, and pimobendan all failed to improve segment shortening in the ischemic zone when they increased global left ventricular contractility (dP/dt), MCI-154 uniquely improved regional contractile function in the ischemic tissue [1]. Moreover, among the cardiotonic agents tested, only MCI-154 attenuated the severe myocardial acidosis that develops during ischemia [1]. This dual benefit in an ischemic environment is a key differentiator for studies of heart failure complicated by coronary artery disease.

Myocardial Ischemia Cardioprotection In Vivo Hemodynamics

In Vivo Hemodynamic Profile in Conscious Dogs: Twice the Potency of Milrinone

In conscious, chronically instrumented dogs, a model with intact autonomic reflexes, Senazodan hydrochloride (MCI-154) and milrinone produced similar hemodynamic changes including increases in heart rate, diastolic coronary blood flow velocity, and peak positive left ventricular dP/dt [1]. Critically, both agents reduced left ventricular end-diastolic pressure (LVEDP) and myocardial segment length, indicating improved diastolic function, without significantly affecting arterial pressure or increasing afterload [1]. However, in this in vivo setting, MCI-154 was determined to be approximately twice as potent as milrinone [1], making it a more potent tool for inducing these beneficial hemodynamic changes at lower doses in conscious animal studies.

In Vivo Pharmacology Hemodynamics Heart Failure Models

Chronotropic Sparing: Superior Inotropic-to-Chronotropic Ratio vs. Amrinone and Milrinone

Senazodan hydrochloride (MCI-154) demonstrates a favorable dissociation between its positive inotropic (force-increasing) and chronotropic (heart rate-increasing) effects compared to other PDE3 inhibitors [1][2]. In isolated right atrial preparations, the properties of the chronotropic effect of MCI-154 were qualitatively different from those of amrinone and milrinone [1]. Specifically, MCI-154 increased the frequency of spontaneously beating right auricles from guinea pig heart by only 8.7% at most [2], indicating a marginal positive chronotropic effect. In contrast, amrinone and milrinone are known to produce more pronounced heart rate increases in similar settings [1]. This minimal chronotropic impact in the face of robust inotropic action suggests a potentially lower proarrhythmic risk profile and less energy-wasting tachycardia in experimental models of heart failure.

Cardiac Electrophysiology Safety Pharmacology Chronotropy

Optimal Experimental Use Cases for Senazodan Hydrochloride Based on Verified Comparative Data


Preclinical Studies of Ischemic and Advanced Heart Failure Requiring Preservation of Regional Function

Given its unique ability to improve contractile function in ischemic tissue while attenuating acidosis—a benefit not observed with dobutamine, milrinone, or pimobendan [1]—Senazodan hydrochloride is ideally suited for animal models of ischemic cardiomyopathy, acute coronary syndrome, or heart failure where regional perfusion deficits are a primary concern. Its functional superiority in this context makes it the compound of choice for investigating therapies for heart failure with a significant ischemic component.

Investigation of Maximal Cardiac Contractile Reserve and Actin-Myosin Cross-Bridge Kinetics

Senazodan hydrochloride's unique ability to enhance maximum Ca²⁺-activated tension (a property absent in pimobendan and other Ca²⁺ sensitizers) [1] positions it as an essential pharmacological tool for basic research into the upper limits of cardiac muscle performance. It is particularly valuable for experiments focused on the direct modulation of actin-myosin cross-bridge cycling, sarcomere mechanics, and the development of novel therapies targeting myofilament function directly.

Studies Differentiating PDE3 vs. PDE4 Isoform Contributions in Cardiac Physiology

The clean selectivity of Senazodan hydrochloride for PDE3, in contrast to the dual PDE3/IV inhibition of milrinone [1], makes it a superior reagent for dissecting the specific roles of PDE3 in cardiac signal transduction. Researchers aiming to attribute effects solely to PDE3 inhibition without the confounding influences of PDE4 blockade will find this compound essential for generating unambiguous, high-quality data in cAMP signaling and excitation-contraction coupling studies.

In Vivo Hemodynamic Assessment in Conscious Large-Animal Models with Intact Autonomic Reflexes

The demonstrated in vivo profile of Senazodan hydrochloride—specifically its 2-fold greater potency than milrinone in conscious dogs while maintaining a favorable hemodynamic signature of reduced preload without increased afterload [1]—makes it a highly effective agent for large-animal translational research. Its potency and minimal chronotropic effect [2] allow for precise modulation of contractility in conscious models, avoiding the confounding tachycardia and high-dose requirements associated with older agents like amrinone and milrinone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senazodan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.